molecular formula C14H14N4OS B6537727 N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021213-59-1

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537727
CAS No.: 1021213-59-1
M. Wt: 286.35 g/mol
InChI Key: XHZIEURTDIROFH-UHFFFAOYSA-N
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Description

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked pyridin-4-ylmethyl group and a cyclopropanecarboxamide moiety. This structure combines a rigid cyclopropane ring with a sulfur-containing linker, which may enhance bioavailability and target binding specificity.

Properties

IUPAC Name

N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(11-1-2-11)16-12-3-4-13(18-17-12)20-9-10-5-7-15-8-6-10/h3-8,11H,1-2,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZIEURTDIROFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone core, followed by the introduction of the pyridin-4-ylmethyl sulfanyl group. The final step involves the cyclopropanecarboxamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide and Analogs
Compound Name Core Structure Substituents Synthetic Yield Key Biological Activity Reference
Target Compound Pyridazine -6-[(Pyridin-4-yl)methyl]sulfanyl
-3-Cyclopropanecarboxamide
Not reported Unknown (structural analogs suggest prion/antineoplastic potential) N/A
Compound 44 (Li et al.) Thiazole -4-(2-Methoxyethoxy)pyridin-4-yl
-Cyclopropanecarboxamide
43% Prion disease research (in vitro)
Compound 45 (Li et al.) Thiazole -4-(4-Methylpiperazin-1-yl)pyridin-4-yl
-Cyclopropanecarboxamide
9% Prion disease research (low yield)
Tozasertib Lactate (Pharmacopeial Forum) Pyrimidine -4-Methylpiperazinyl
-5-Methyl-1H-pyrazol-3-ylamino
Not specified Antineoplastic (Aurora kinase inhibitor)

Key Observations:

  • Synthetic Efficiency : The target compound’s pyridazine core differentiates it from thiazole-based analogs (e.g., Compounds 44–47), which exhibit variable yields (6–43%) depending on substituents . Pyridazine derivatives often require specialized coupling agents, as seen in the synthesis of Tozasertib, a pyrimidine-based kinase inhibitor .
  • Substituent Impact : The pyridin-4-ylmethylsulfanyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., 4-methylpiperazinyl in Compound 45), which correlate with reduced yields .

Pharmacological and Mechanistic Insights

  • Prion Disease Analogs : Compounds 44–47 from Li et al. were evaluated for prion protein interactions, with Compound 44 (43% yield) showing promise in preclinical models. The target compound’s pyridazine core could offer improved blood-brain barrier penetration compared to thiazole derivatives .
  • Antineoplastic Applications : Tozasertib’s cyclopropanecarboxamide group is critical for binding Aurora kinases, a feature that may extend to pyridazine-based analogs if similar binding pockets are targeted .

Biological Activity

N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a complex compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16N4OSC_{18}H_{16}N_{4}OS with a molecular weight of 336.4 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a pyridazinyl group that carries a sulfanyl substitution from a pyridinyl group. The unique arrangement of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in proliferation and survival.
  • Modulation of Inflammatory Responses : The compound may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Kinase InhibitionInhibits p38α MAP kinase
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine release

Case Studies and Research Findings

  • Inhibition of p38α MAP Kinase : A study characterized the compound as a selective inhibitor of the p38α MAP kinase, which plays a significant role in inflammatory responses and cell differentiation. The compound demonstrated effective binding affinity and selectivity compared to other kinases, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis .
  • Antitumor Efficacy : Research indicated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect was mediated through the activation of caspase pathways, leading to programmed cell death .
  • Inflammatory Response Modulation : In preclinical models, this compound was shown to reduce levels of pro-inflammatory cytokines, suggesting its utility in treating diseases characterized by excessive inflammation .

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